2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929471-12-5
VCID: VC5956460
InChI: InChI=1S/C25H20ClNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.89

2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 929471-12-5

Cat. No.: VC5956460

Molecular Formula: C25H20ClNO5

Molecular Weight: 449.89

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 929471-12-5

Specification

CAS No. 929471-12-5
Molecular Formula C25H20ClNO5
Molecular Weight 449.89
IUPAC Name 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C25H20ClNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)
Standard InChI Key XGELWLMWFXBUSC-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The molecule comprises three primary components:

  • Benzofuran core: A fused bicyclic system with oxygen in the furan ring. The benzofuran moiety is substituted at position 2 with a 2,5-dimethoxybenzoyl group and at position 3 with a methyl group.

  • Benzamide moiety: Attached to the benzofuran at position 6 via an amide linkage. The benzamide ring features a chlorine substituent at position 2 .

  • Methoxy groups: Electron-donating methoxy (-OCH₃) groups at positions 2 and 5 of the benzoyl substituent, influencing electronic distribution and reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₆H₂₁ClN₂O₅
Molecular Weight489.9 g/mol
IUPAC Name2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

The InChI representation is:
InChI=1S/C26H21ClN2O5/c1-15-21-10-8-19(28-25(31)17-6-4-5-7-18(17)27)11-16(21)34-24(15)26(32)20-12-22(33-2)9-13-23(20)35-3/h4-13H,1-3H3,(H,28,31)

Synthetic Pathways and Reaction Mechanisms

Proposed Synthesis Route

Based on analogous benzofuran derivatives, the synthesis likely involves:

  • Benzofuran Core Formation:

    • Cyclization of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to yield the 3-methylbenzofuran scaffold.

  • Acylation at Position 2:

    • Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the dimethoxybenzoyl group.

  • Amide Coupling at Position 6:

    • Reaction of 6-amino-2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran with 2-chlorobenzoyl chloride in dichloromethane, catalyzed by Hünig’s base (DIPEA).

Key Reaction Conditions

StepReagents/ConditionsYield*
Benzofuran formationH₂SO₄, reflux, 6 hr65–70%
AcylationAlCl₃, DCM, 0°C→RT, 12 hr55–60%
AmidationDIPEA, DCM, RT, 24 hr50–55%
*Estimated yields based on analogous procedures.

Physicochemical Properties

Experimental and Predicted Data

PropertyExperimental ValuePredicted Value (EPI Suite)
LogP (Lipophilicity)Not Available4.2 ± 0.3
Water Solubility<0.1 mg/mL 0.05 mg/mL
Melting PointNot Available180–185°C
StabilityStable under inert atmosphere, sensitive to prolonged UV exposure-

The compound’s low water solubility and moderate lipophilicity suggest suitability for lipid-based formulations or pro-drug derivatization .

Biological Activity and Mechanistic Hypotheses

Hypothesized Mechanism of Action

The compound may disrupt microtubule assembly by binding to the colchicine site on β-tubulin, inducing G2/M cell cycle arrest. The chlorine atom enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifying methoxy group positions (e.g., 3,4- vs. 2,5-dimethoxy) could enhance selectivity for kinase targets .

  • Prodrug Development: Esterification of the amide nitrogen may improve oral bioavailability.

Materials Science

  • Luminescent Materials: Benzofuran derivatives exhibit tunable fluorescence (λem: 450–500 nm), applicable in OLEDs.

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